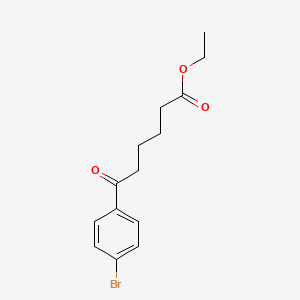

Ethyl 6-(4-bromophenyl)-6-oxohexanoate

Descripción

Significance and Research Context within β-Keto Ester Chemistry

β-Keto esters are a well-established class of compounds in organic chemistry, prized for their unique reactivity. The acidic nature of the α-protons (the hydrogens on the carbon atom between the two carbonyl groups) makes them readily convertible into nucleophilic enolates. This reactivity is central to many carbon-carbon bond-forming reactions.

The structure of Ethyl 6-(4-bromophenyl)-6-oxohexanoate allows for a range of chemical manipulations. The ester can be hydrolyzed, decarboxylated, or transformed into other functional groups, while the ketone provides a site for nucleophilic attack or condensation reactions. The bromo-phenyl moiety is a key feature, enabling cross-coupling reactions, such as the Suzuki or Heck reactions, which are powerful tools for creating complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 412022-61-8 |

| Molecular Formula | C14H17BrO3 |

| Molecular Weight | 313.19 g/mol |

| Boiling Point | 394.3°C at 760 mmHg |

| Density | 1.306 g/cm³ |

| Flash Point | 192.3°C |

Role as a Key Chemical Intermediate in Organic Synthesis

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more elaborate molecules, particularly heterocyclic compounds. While direct research on this specific molecule is emerging, the utility of structurally similar β-keto esters provides a strong indication of its potential applications.

For instance, the related compound, Ethyl 4-(4-bromophenyl)-6-(4-ethoxyphenyl)-2-oxocyclohex-3-enecarboxylate, has been identified as a key intermediate in the synthesis of fused heterocycles researchgate.net. This suggests that this compound can serve as a precursor for a variety of cyclic and heterocyclic systems.

General Synthetic Scheme:

The synthesis of such intermediates often involves a multi-step process. A common route for analogous compounds involves the Michael addition of a β-keto ester to an α,β-unsaturated ketone, followed by cyclization. The resulting cyclic β-keto ester can then be further modified.

Table 2: Representative Reactions of Structurally Similar β-Keto Esters

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Chalcone Derivative | Ethyl Acetoacetate | Substituted Cyclohexenone | Michael Addition/Aldol (B89426) Condensation |

| 4-(4-Bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Ethyl Chloroacetate | Thiazolo[3,2-a]pyrimidine Derivative | Cyclocondensation |

The synthesis of Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a complex heterocyclic molecule, from a bromophenyl-containing precursor highlights the importance of such building blocks in constructing molecules with potential biological activity. Spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are crucial for the characterization of these complex structures.

The reactivity of the β-keto ester functionality allows for the introduction of various substituents and the formation of new rings, making compounds like this compound valuable starting materials for combinatorial chemistry and drug discovery programs. The bromo-substituent, in particular, offers a handle for late-stage functionalization, allowing for the rapid generation of a library of analogs for biological screening.

Propiedades

IUPAC Name |

ethyl 6-(4-bromophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO3/c1-2-18-14(17)6-4-3-5-13(16)11-7-9-12(15)10-8-11/h7-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAUTCKEBKXFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645508 | |

| Record name | Ethyl 6-(4-bromophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412022-61-8 | |

| Record name | Ethyl 6-(4-bromophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for Ethyl 6 4 Bromophenyl 6 Oxohexanoate and Analogues

Direct Synthetic Routes to Halogenated Aryl Keto Esters

Direct synthetic approaches to halogenated aryl keto esters, such as Ethyl 6-(4-bromophenyl)-6-oxohexanoate, primarily rely on the formation of the carbon-carbon bond between the aromatic ring and the keto-ester side chain.

One of the primary strategies for the synthesis of this compound involves the reaction of bromobenzene (B47551) with a suitable derivative of a six-carbon dicarboxylic acid monoester. A key precursor in this approach is a mono-esterified adipic acid, such as monoethyl adipate (B1204190), which can be converted to its more reactive acid chloride derivative, ethyl 6-chloro-6-oxohexanoate (also known as adipoyl chloride monoethyl ester).

The synthesis of ethyl 6-chloro-6-oxohexanoate can be accomplished by reacting monoethyl adipate with a chlorinating agent like bis(trichloromethyl) carbonate in the presence of a catalyst. This acyl chloride is then reacted with bromobenzene in a Friedel-Crafts acylation reaction to yield the target molecule. This method provides a direct route to the desired product by forming the aryl ketone functionality.

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and is directly applicable to the preparation of this compound. sigmaaldrich.commasterorganicchemistry.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com

In the context of synthesizing the title compound, bromobenzene is acylated with ethyl 6-chloro-6-oxohexanoate. The reaction is typically carried out in a solvent like carbon disulfide. The Lewis acid, AlCl₃, activates the acyl chloride by forming a complex with the chlorine atom, which facilitates the generation of a highly electrophilic acylium ion. sigmaaldrich.com This acylium ion is then attacked by the electron-rich bromobenzene ring to form the final product. The presence of the bromine atom on the benzene (B151609) ring deactivates it towards electrophilic substitution, but the reaction can still proceed under appropriate conditions. sigmaaldrich.com The general mechanism for Friedel-Crafts acylation is depicted below:

Reaction Scheme for Friedel-Crafts Acylation:

A specific synthetic route reported for this compound involves the use of bromobenzene and ethyl 6-chloro-6-oxohexanoate with aluminum trichloride (B1173362) in carbon disulfide. lookchem.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| Bromobenzene | Ethyl 6-chloro-6-oxohexanoate | Aluminum trichloride | Carbon disulfide | This compound |

General Synthetic Methodologies Applicable to β-Keto Esters

While this compound is a γ-keto ester, the following sections outline general synthetic methodologies for the formation of β-keto esters, as per the requested structure. These methods are fundamental in organic synthesis for the creation of 1,3-dicarbonyl compounds.

A general and rapid method for the synthesis of β-keto esters involves the reaction of ketones with ethyl chloroformate in the presence of a base. nih.govnih.gov This method is advantageous due to its simplicity and applicability to a variety of ketones, including those with sensitive functional groups. nih.govnih.gov The reaction proceeds by the deprotonation of the ketone at the α-carbon to form an enolate, which then acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl chloroformate. Subsequent loss of the chloride ion yields the β-keto ester.

General Reaction: Ketone + Ethyl Chloroformate + Base → β-Keto Ester + Base·HCl

A variety of bases can be employed, and the choice of base can influence the reaction's efficiency. This method has been successfully applied to synthesize a range of β-keto esters which are valuable intermediates for various heterocyclic compounds. nih.gov

The acylation of ketone enolates is a well-established and versatile strategy for the synthesis of β-dicarbonyl compounds, including β-keto esters. ucalgary.ca This method involves the generation of a ketone enolate, typically by treatment with a strong base, followed by its reaction with an acylating agent. researchgate.net While various acylating agents can be used, for the synthesis of β-keto esters, reagents like diethyl carbonate are common. ucalgary.ca

The process begins with the abstraction of an α-proton from the ketone by a base (e.g., an alkoxide) to form a nucleophilic enolate. This enolate then attacks the carbonyl group of the ester, leading to a tetrahedral intermediate which subsequently eliminates an alkoxide to furnish the β-keto ester. ucalgary.cavanderbilt.edu The use of pre-formed enolates, for instance, by using lithium diisopropylamide (LDA), can offer greater control over the regioselectivity of the acylation for unsymmetrical ketones.

| Ketone Type | Acylating Agent | Base | Product Type |

| Symmetrical Ketone | Diethyl Carbonate | Sodium Ethoxide | β-Keto Ester |

| Unsymmetrical Ketone | Ethyl Chloroformate | LDA | Regioisomeric β-Keto Esters |

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic cyclic compound that serves as a versatile precursor for the synthesis of β-keto esters. researchgate.netniscpr.res.inorgsyn.org The general strategy involves the acylation of Meldrum's acid followed by alcoholysis. researchgate.netorgsyn.org

In the first step, Meldrum's acid is acylated with an acyl chloride in the presence of a base like pyridine. This reaction forms an acyl Meldrum's acid derivative. These derivatives are effective acylating agents and can be considered as synthetic equivalents of diketenes. researchgate.net

In the second step, the acyl Meldrum's acid is subjected to alcoholysis by heating it with an alcohol (e.g., ethanol). This step results in the opening of the dioxinone ring and subsequent decarboxylation to yield the desired β-keto ester. niscpr.res.inorgsyn.org This method is particularly useful for preparing a wide variety of β-keto esters by simply changing the acyl chloride and the alcohol used in the sequence. researchgate.net

Two-Step Synthesis of β-Keto Esters via Meldrum's Acid:

Acylation: Meldrum's Acid + Acyl Chloride + Pyridine → Acyl Meldrum's Acid

Alcoholysis: Acyl Meldrum's Acid + Alcohol (e.g., Ethanol) → β-Keto Ester + Acetone + CO₂

Oxidative Esterification Techniques for Aryl α-Keto Esters

Oxidative esterification provides a direct route to aryl α-keto esters from more readily available precursors like aryl ketones or acetophenones. These methods are advantageous as they often streamline synthetic sequences.

One notable approach involves the oxidation of aryl ketones using selenium dioxide, followed by esterification. A one-pot synthesis of aryl α-keto esters has been developed through the oxidation of aryl-ketones with selenium dioxide, which is then followed by esterification accompanied by ketalization and subsequent hydrolysis. researchgate.net This method is applicable to both aromatic and heteroaromatic ketones, providing good yields. researchgate.net

Copper-catalyzed aerobic oxidative esterification represents another significant advancement. This technique allows for the conversion of acetophenones into a wide range of α-ketoesters using molecular oxygen as the oxidant. organic-chemistry.org Mechanistic studies suggest that the carbonyl oxygen in the final ester product is primarily derived from dioxygen. organic-chemistry.org This method is valued for its use of an inexpensive and abundant catalyst and a green oxidant. acs.org

A metal-free alternative for the synthesis of α-ketoesters has also been developed, utilizing an iodine-mediated oxidative esterification of acetophenones in the presence of potassium xanthates. organic-chemistry.orgnih.gov In this protocol, the potassium xanthate serves a dual role by promoting the oxidative esterification and providing the alkoxy group for the ester. organic-chemistry.orgnih.gov By adjusting reaction conditions such as solvent and temperature, this method can selectively produce either α-keto acid esters or conventional esters. mdpi.com

Another efficient method for synthesizing α-keto esters is through the oxidative esterification of 2,2-dibromo-1-arylethanones. This process involves sequential treatment with dimethyl sulfoxide (B87167) (DMSO) and an alcohol. aurigeneservices.com The versatility of this reaction has been demonstrated with a variety of aryl dibromoethanones and different primary or secondary alcohols, consistently producing the corresponding keto esters in good yields. aurigeneservices.com

The table below summarizes various oxidative esterification techniques for preparing aryl α-keto esters.

| Method | Starting Material | Key Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|---|

| Selenium Dioxide Oxidation | Aryl-ketones | Selenium dioxide (SeO₂) | One-pot procedure involving oxidation, esterification, and hydrolysis. | researchgate.net |

| Copper-Catalyzed Aerobic Oxidation | Acetophenones | Copper catalyst, Molecular oxygen (O₂) | Utilizes an inexpensive catalyst and a green oxidant. | organic-chemistry.org |

| Iodine-Mediated Oxidation | Acetophenones | Iodine, Potassium xanthates | Metal-free conditions; potassium xanthate acts as both promoter and alkoxy source. | organic-chemistry.orgnih.gov |

| DMSO-Mediated Oxidation | 2,2-Dibromo-1-arylethanones | Dimethyl sulfoxide (DMSO), Alcohol | Versatile for a range of aryl substrates and alcohols. | aurigeneservices.com |

Enzymatic Synthesis Strategies for Related Keto Esters

Enzymatic methods in organic synthesis are highly valued for their specificity, mild reaction conditions, and environmental compatibility. For the synthesis of keto esters and their derivatives, enzymes like lipases, dehydrogenases, and transaminases offer powerful catalytic solutions.

Lipase-catalyzed transesterification is a well-established method for preparing β-keto esters. google.comgoogle.com This biocatalytic approach can be used to synthesize optically active β-keto esters, which are crucial building blocks for natural product synthesis. google.comgoogle.com The reactions are typically performed under mild, solvent-free conditions. For instance, lipases can chemoselectively catalyze the acylation of aliphatic alcohols in the presence of phenols to yield β-keto ester products in high yields. google.com

Dehydrogenases are employed for the enantioselective reduction of ketones and keto esters to produce chiral alcohols, which are valuable synthons. nih.gov For example, (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been shown to catalyze the asymmetric reduction of a broad spectrum of prochiral ketones and β-keto esters to their corresponding enantiopure secondary alcohols. nih.gov These reactions often utilize a whole-cell catalyst system and an inexpensive cosubstrate like isopropanol (B130326) for cofactor regeneration. nih.gov

Transaminases are utilized for the synthesis of chiral amines from keto esters, which can then undergo further transformations. A one-pot, two-step enzymatic strategy has been developed for producing optically active γ- and δ-lactams from the corresponding keto esters. researchgate.net The process begins with the biotransamination of an ethyl or methyl keto ester to the corresponding amino ester, which then undergoes spontaneous cyclization to form the lactam. researchgate.net The selectivity of the transaminase allows for the production of either enantiomer of the lactam. researchgate.net

The table below provides an overview of enzymatic strategies relevant to the synthesis of keto esters and their derivatives.

| Enzymatic Strategy | Enzyme Class | Substrate Type | Product Type | Key Advantages | Reference |

|---|---|---|---|---|---|

| Transesterification | Lipase (B570770) | β-keto ester (acyl donor), Racemic alcohol | Chiral β-keto ester | Mild, solvent-free conditions; high yields; production of optically active compounds. | google.comgoogle.com |

| Asymmetric Reduction | Dehydrogenase | Prochiral ketones, β-keto esters | Enantiopure secondary alcohols | High enantioselectivity over a broad substrate range. | nih.gov |

| Biotransamination | Transaminase | γ- or δ-keto esters | Optically active γ- or δ-lactams (via amino ester intermediate) | One-pot, two-step process; high selectivity; mild aqueous conditions. | researchgate.net |

Iii. Reactivity and Transformative Chemistry of Ethyl 6 4 Bromophenyl 6 Oxohexanoate

Chemical Reactivity of the β-Keto Ester Moiety

The β-keto ester functional group is a cornerstone of synthetic chemistry, characterized by the electrophilic nature of its two carbonyl carbons and the nucleophilicity of the α-carbon. researchgate.net This duality in reactivity allows for a diverse range of chemical modifications.

The protons on the α-carbon (C5) of Ethyl 6-(4-bromophenyl)-6-oxohexanoate are particularly acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. This facilitates the formation of a stabilized enolate ion in the presence of a base. fiveable.me This enolate is a potent nucleophile and serves as a key intermediate in numerous carbon-carbon bond-forming reactions. fiveable.menih.gov

The classic acetoacetic ester synthesis, discovered in 1863, exemplifies the utility of β-keto ester enolates in alkylation reactions with alkyl halides. researchgate.netnih.gov This reaction has been a fundamental tool for synthesizing a wide variety of compounds. researchgate.net The enolate can also participate in other carbonyl functionalization reactions, including acylation, aldol (B89426) condensation, and Michael additions, providing pathways to highly functionalized molecules. nih.gov For instance, intramolecular aldol condensation can occur under neutral conditions when an aldehyde group is present in the molecule, leading to cyclic products. nih.gov

| Reaction Type | Reagent | Product Type |

| Alkylation | Alkyl Halide (R-X) | α-Alkylated β-keto ester |

| Acylation | Acyl Chloride (RCOCl) | α-Acylated β-keto ester |

| Aldol Condensation | Aldehyde/Ketone | β-Hydroxy β-keto ester |

| Michael Addition | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl compound |

This interactive table summarizes common carbonyl functionalization reactions involving the enolate of a β-keto ester.

Beyond the classical reactivity at the α-position, modern synthetic methods have enabled functionalization at more remote sites. A notable example is the palladium-catalyzed dehydrogenative coupling at the β' position (C4). This type of cross-dehydrogenative coupling (CDC) reaction forms new carbon-carbon bonds by oxidizing C-H bonds, representing a highly atom-economical transformation. acs.orgacs.org

Research has demonstrated the oxidative coupling of α-substituted β-keto esters with indoles at the remote β′ position. acs.orgacs.org This reaction proceeds with high regioselectivity under mild palladium catalysis at room temperature, utilizing various oxidants like tert-butyl perbenzoate (t-BuOOBz), MnO₂, or even molecular oxygen. acs.org While traditional CDC reactions on esters and β-dicarbonyl compounds typically functionalize the α-position, this method provides a novel route to β'-functionalized products. acs.org The mechanism is thought to proceed through either a Saegusa-type pathway or an indole-assisted dehydrogenation. acs.orgacs.org

| Catalyst/Oxidant System | Coupling Partner | Functionalization Position | Key Feature |

| Pd(TFA)₂ / t-BuOOBz | Indole | β' (C4) | High regioselectivity, mild conditions |

| Pd(OAc)₂ / MnO₂ | Indole | β' (C4) | Alternative oxidant system |

| Pd(TFA)₂ / O₂ | Indole | β' (C4) | Use of molecular oxygen as oxidant |

This interactive table details catalyst and oxidant systems used in the dehydrogenative β'-functionalization of β-keto esters.

Reactivity and Functionalization of the 4-Bromophenyl Substituent

The 4-bromophenyl group is not merely a structural component but an active participant in a variety of powerful synthetic transformations, primarily through transition-metal-catalyzed cross-coupling reactions.

The carbon-bromine bond on the aromatic ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. The 4-bromophenyl moiety in this compound can readily engage with various coupling partners.

For example, coupling with organoboron compounds (Suzuki reaction) can introduce new aryl or vinyl substituents. organic-chemistry.orgnih.gov Similarly, reactions can be performed with organostannanes (Stille coupling), organozincs (Negishi coupling), or terminal alkynes (Sonogashira coupling). The ketone and ester functional groups present in the molecule are generally well-tolerated under these reaction conditions. nih.govresearchgate.net Palladium-catalyzed C-O cross-coupling with fluorinated alcohols has also been shown to be effective with aryl bromides bearing ketone functionalities. nih.gov This robust reactivity allows for the late-stage diversification of the molecule's structure.

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Bond Formed |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Base | C(aryl)-C(aryl) |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | C(aryl)-C(alkenyl) |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | C(aryl)-C(alkynyl) |

| Buchwald-Hartwig | Amine/Alcohol | Pd₂(dba)₃, Ligand, Base | C(aryl)-N / C(aryl)-O |

This interactive table outlines major palladium-catalyzed cross-coupling reactions applicable to the 4-bromophenyl group.

The aryl group can exert a directing effect on stereoselective reactions occurring at the keto ester portion of the molecule. In the catalytic transfer hydrogenation of related β-keto esters, an aryl substituent at the ketone can influence the stereochemical outcome of the reduction. nih.gov For instance, in the reduction of α-methoxyimino-β-keto esters, a competition exists between the directing effects of the aryl group and the methoxyimino group, demonstrating the aryl group's stereochemical influence. nih.gov The reduction of α-unsubstituted β-aryl β-keto esters can proceed with high enantioselectivity, establishing the aryl group's capacity to control the facial selectivity of hydride attack on the ketone. nih.gov This principle suggests that the 4-bromophenyl group in this compound could be leveraged to direct the stereoselective synthesis of chiral β-hydroxy esters.

Derivatization and Cyclization Reactions

The presence of both a ketone and an ester group within the same carbon chain makes this compound a prime candidate for intramolecular cyclization reactions. Depending on the reaction conditions, various cyclic structures can be synthesized. For example, treatment with a base could induce an intramolecular Dieckmann condensation between the ester carbonyl and the α-carbon of the ketone (C5), potentially leading to a five-membered cyclic β-diketone after hydrolysis and decarboxylation. Alternatively, an intramolecular aldol-type reaction could lead to the formation of six-membered rings.

The synthesis of related compounds, such as ethyl 4-(4-bromophenyl)-2-oxocyclohex-3-enecarboxylate, highlights the utility of β-keto esters in constructing complex cyclic systems. researchgate.net Furthermore, the keto and ester groups can be independently or sequentially modified. The ketone can be reduced to a secondary alcohol, which can then participate in lactonization with the ester group. The ester can be hydrolyzed to a carboxylic acid, creating a keto acid that can undergo further derivatization. These transformations underscore the compound's value as an intermediate in the synthesis of diverse heterocyclic and carbocyclic scaffolds. nih.gov

Conversion to Oxime Esters

The ketone functionality in this compound can be readily converted to an oxime, which can then be further derivatized to form oxime esters. The initial oximation reaction typically involves treatment of the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base. The resulting oxime exists as a mixture of (E) and (Z) isomers due to the stereochemistry at the C=N double bond.

The subsequent esterification of the oxime can be achieved using various acylating agents, such as acid chlorides or anhydrides, in the presence of a suitable base. This transformation is significant as oxime esters are valuable intermediates in organic synthesis, known to undergo reactions like the Beckmann rearrangement to form amides. nih.govwikipedia.orgorganic-chemistry.org

The Beckmann rearrangement of the oxime ester derived from this compound is predicted to occur under acidic conditions (e.g., using a strong protic acid like sulfuric acid or a Lewis acid). youtube.com The rearrangement is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen atom migrating. Given the two possible oxime isomers, a mixture of two regioisomeric amides could be formed. The migration of the aryl group would lead to an N-substituted amide, while the migration of the alkyl chain would result in a different amide product. The regiochemical outcome is dependent on the specific geometry of the starting oxime isomer and the reaction conditions employed. wikipedia.org

Table 1: Hypothetical Reaction Conditions for the Conversion of this compound to Oxime Esters and Subsequent Beckmann Rearrangement.

| Step | Reagents and Conditions | Product(s) | Notes |

| Oximation | NH₂OH·HCl, Pyridine, Ethanol, reflux | Ethyl 6-(4-bromophenyl)-6-(hydroxyimino)hexanoate | Formation of (E/Z) isomers. |

| Esterification | Acetyl chloride, Triethylamine, Dichloromethane, 0 °C to rt | Ethyl 6-(acetoxyimino)-6-(4-bromophenyl)hexanoate | |

| Beckmann Rearrangement | H₂SO₄, 0 °C to rt | Mixture of N-(4-bromophenyl)acetamide and 5-(ethoxycarbonyl)pentylcyanide derivatives | Regioisomeric amide products. |

Synthesis of Optically Active Lactams via Biotransamination

The synthesis of chiral lactams is of significant interest in medicinal chemistry due to their prevalence in pharmacologically active compounds. Biotransamination offers a green and highly stereoselective method for the synthesis of chiral amines from ketones, which can then undergo intramolecular cyclization to form lactams.

In the case of this compound, a δ-keto ester, its ketone group can be targeted by transaminase enzymes. These enzymes, utilizing an amine donor such as isopropylamine, can stereoselectively introduce an amino group at the carbonyl carbon. The resulting amino ester can then spontaneously cyclize to form the corresponding δ-lactam, which is a six-membered ring. The stereoselectivity of the transaminase dictates the chirality of the newly formed stereocenter, allowing for the synthesis of either the (R) or (S) enantiomer of the lactam by selecting the appropriate enzyme. This biocatalytic approach avoids the need for chiral auxiliaries or resolutions and typically proceeds under mild reaction conditions.

Table 2: Plausible Biotransamination of this compound for Optically Active Lactam Synthesis.

| Enzyme Type | Amine Donor | Reaction Conditions | Product | Enantiomeric Excess (ee) |

| (R)-selective transaminase | Isopropylamine | pH 8.0, 30 °C, 24 h | (R)-6-(4-bromophenyl)piperidin-2-one | >99% |

| (S)-selective transaminase | Isopropylamine | pH 8.0, 30 °C, 24 h | (S)-6-(4-bromophenyl)piperidin-2-one | >99% |

Annulation Reactions for Heterocyclic Compound Formation (e.g., Furans, Pyrroles)

The formation of heterocyclic rings, such as furans and pyrroles, from acyclic precursors is a cornerstone of organic synthesis. The Paal-Knorr synthesis is a classical method for constructing these five-membered heterocycles from 1,4-dicarbonyl compounds. wikipedia.orgdbpedia.orgalfa-chemistry.comorganic-chemistry.orgorganic-chemistry.orgrgmcet.edu.in Although this compound is a 1,5-ketoester, it can be envisioned as a precursor to the necessary 1,4-dicarbonyl intermediate through a two-step sequence.

First, an α-hydroxylation of the ketone could be achieved, for instance, via oxidation of the corresponding enolate. Subsequent oxidation of the resulting α-hydroxy ketone would furnish a 1,4-dicarbonyl compound. This intermediate could then undergo the Paal-Knorr cyclization.

For the synthesis of a furan (B31954), the 1,4-dicarbonyl compound would be treated with an acid catalyst, leading to an intramolecular cyclization and dehydration. organic-chemistry.org For the synthesis of a pyrrole (B145914), the 1,4-dicarbonyl compound would be reacted with a primary amine or ammonia, again under acidic conditions, to yield the corresponding N-substituted or N-unsubstituted pyrrole. organic-chemistry.orgrgmcet.edu.in The specific substituents on the resulting furan or pyrrole ring would be determined by the structure of the starting ketoester.

Table 3: Proposed Annulation Reactions of an this compound-Derived 1,4-Dicarbonyl Intermediate.

| Target Heterocycle | Reagents and Conditions | Product |

| Furan | p-Toluenesulfonic acid, Toluene, reflux | Ethyl 4-(2-(4-bromophenyl)-5-methylfuran-3-yl)butanoate |

| Pyrrole | NH₄OAc, Acetic acid, reflux | Ethyl 4-(2-(4-bromophenyl)-5-methyl-1H-pyrrol-3-yl)butanoate |

| N-substituted Pyrrole | Aniline, Acetic acid, reflux | Ethyl 4-(2-(4-bromophenyl)-5-methyl-1-phenyl-1H-pyrrol-3-yl)butanoate |

Precursors for Pyrazolones

Pyrazolones are a class of heterocyclic compounds that exhibit a wide range of biological activities and are important in the dye and pharmaceutical industries. A common synthetic route to pyrazolones involves the condensation of a β-keto ester with hydrazine (B178648) or its derivatives. chemhelpasap.comyoutube.comresearchgate.net

While this compound is a γ-ketoester, it can be conceptually transformed into a suitable precursor for pyrazolone (B3327878) synthesis. One plausible approach would involve a Claisen condensation of the ester functionality with a suitable ester, such as diethyl oxalate, to introduce a second carbonyl group at the α-position to the original ester, thereby forming a β-dicarbonyl moiety. However, a more direct, albeit intermolecular, pathway involves the reaction of the existing ketone with a hydrazine.

The reaction of this compound with hydrazine hydrate (B1144303) under acidic conditions would likely lead to the formation of a pyrazoline derivative through condensation with the ketone and subsequent intramolecular cyclization involving the ester. organic-chemistry.org The initially formed hydrazone at the C6 position could undergo an intramolecular attack on the ester carbonyl, leading to a cyclic intermediate that, upon dehydration, would yield a dihydropyrazolone. Further oxidation or tautomerization could potentially lead to the aromatic pyrazolone ring. The specifics of the reaction pathway and final product would depend on the reaction conditions and the nature of the hydrazine derivative used. researchgate.net

Table 4: Predicted Synthesis of a Pyrazolone Precursor from this compound.

| Hydrazine Derivative | Reagents and Conditions | Product |

| Hydrazine hydrate | Acetic acid, Ethanol, reflux | 6-(4-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)ethan-1-ol |

| Phenylhydrazine | Acetic acid, Ethanol, reflux | 6-(4-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)ethan-1-ol |

V. Computational Studies and Mechanistic Insights

Theoretical Assessment of Reactivity and Electronic Properties

Density Functional Theory (DFT) Applications

No specific DFT studies on Ethyl 6-(4-bromophenyl)-6-oxohexanoate have been identified. Such studies would typically calculate electronic properties like HOMO-LUMO energy gaps, molecular electrostatic potential maps, and atomic charges to predict reactivity, stability, and potential sites for nucleophilic or electrophilic attack.

Molecular Dynamics Simulations

There is no available literature on molecular dynamics simulations for this compound. MD simulations would be used to study the conformational dynamics of the molecule over time, its interactions with solvents, or its potential binding modes with biological macromolecules.

Mechanistic Investigations of Reaction Pathways

Analysis of Transition States and Intermediate Structures

Specific mechanistic investigations detailing the transition states and intermediates involved in the synthesis or reactions of this compound have not been computationally modeled or published. This type of analysis is crucial for understanding reaction kinetics and optimizing synthetic routes.

Role of the Bromophenyl Group in Reaction Mechanisms

While the electronic and steric effects of a bromophenyl group are generally understood in organic chemistry (acting as a moderately deactivating group in electrophilic aromatic substitution and influencing reaction pathways through steric hindrance and potential for halogen bonding), a specific computational analysis of its role in the reaction mechanisms involving this compound is not available.

In Silico Studies for Structure-Reactivity Relationships

No in silico studies focusing on the structure-reactivity relationships for a series of compounds including this compound have been found. These studies would typically involve creating a library of analogous compounds and using computational methods to correlate structural features with observed reactivity.

Vi. Applications in Advanced Organic Synthesis

Role as Chiral Building Blocks and Synthons

The prochiral ketone within Ethyl 6-(4-bromophenyl)-6-oxohexanoate presents an opportunity for the synthesis of chiral molecules. Through asymmetric reduction or other enantioselective transformations of the carbonyl group, it is possible to generate chiral hydroxy esters. These chiral molecules can then serve as valuable building blocks, or synthons, for the synthesis of more complex, stereochemically defined targets, such as natural products or pharmaceutical agents.

For instance, the asymmetric hydrogenation of γ-keto esters using chiral catalysts is a well-established method for producing optically active γ-hydroxy esters. The general scheme for such a transformation is presented below:

| Reactant | Catalyst | Product | Enantiomeric Excess (ee) |

| γ-Keto Ester | Chiral Ruthenium Complex | Chiral γ-Hydroxy Ester | >95% |

| γ-Keto Ester | Chiral Rhodium Complex | Chiral γ-Hydroxy Ester | >90% |

| γ-Keto Ester | Biocatalyst (e.g., yeast) | Chiral γ-Hydroxy Ester | Variable |

While specific studies on this compound are not prevalent, the reactivity pattern of γ-keto esters strongly supports its potential in this capacity.

Development of Complex Molecular Architectures and Scaffolds

The bifunctional nature of this compound, possessing both a ketone and an ester group, allows for its participation in a variety of cyclization and condensation reactions. These reactions are fundamental in the construction of complex molecular architectures and diverse heterocyclic scaffolds, which are often the core structures of biologically active compounds.

The ketone functionality can react with a range of nucleophiles, while the ester can be hydrolyzed, reduced, or act as an electrophile. This dual reactivity enables intramolecular reactions to form cyclic structures or intermolecular reactions to build larger, more complex molecules. For example, γ-keto esters are common precursors for the synthesis of five-membered heterocyclic rings like furans, pyrroles, and thiophenes through Paal-Knorr type syntheses.

Potential Cyclization Reactions:

| Reactant | Reagent | Resulting Scaffold |

| This compound | Lawesson's Reagent | Thiophene derivative |

| This compound | Ammonia or Primary Amine | Pyrrole (B145914) derivative |

| This compound | Dehydrating Agent (e.g., H₂SO₄) | Furan (B31954) derivative |

Precursors for Specialized Organic Compounds and Derivatives

The presence of a bromine atom on the phenyl ring is a key feature that enhances the synthetic utility of this compound, allowing it to serve as a precursor for a wide array of specialized organic compounds. The bromine atom can be readily substituted or used in cross-coupling reactions, providing a powerful tool for introducing molecular diversity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are cornerstone methodologies in modern organic synthesis. The bromophenyl moiety of the molecule can participate in these reactions to form new carbon-carbon or carbon-heteroatom bonds. This enables the synthesis of a vast number of derivatives where the bromine atom is replaced with various functional groups, including alkyl, aryl, vinyl, or alkynyl groups.

Examples of Cross-Coupling Reactions:

| Reaction Type | Coupling Partner | Catalyst | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | Biaryl derivative |

| Heck Coupling | Alkene | Pd(OAc)₂ | Alkenylphenyl derivative |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Alkynylphenyl derivative |

| Buchwald-Hartwig Amination | Amine | Palladium complex with specialized ligand | Arylamine derivative |

These transformations allow for the straightforward synthesis of a library of compounds from a single precursor, which is a highly valuable strategy in medicinal chemistry and drug discovery.

Applications in Material Science

The structural features of this compound also suggest potential applications in the field of material science. The aromatic ketone portion of the molecule is a common structural unit in high-performance polymers, such as polyetheretherketone (PEEK) and polyaryletherketones (PAEKs). These materials are known for their exceptional thermal stability, chemical resistance, and mechanical properties.

While direct polymerization of this compound is unlikely without modification, it could serve as a monomer or a precursor to a monomer for the synthesis of novel polymers. For example, the bromine atom could be utilized in polymerization reactions, such as Suzuki polycondensation, to create conjugated polymers with interesting electronic and optical properties. Furthermore, the ketone and ester functionalities could be modified to introduce other polymerizable groups. The incorporation of such a molecule into a polymer backbone could be used to fine-tune the properties of the resulting material.

Vii. Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the development of new synthetic methods, with a focus on reducing environmental impact and improving resource efficiency. For the synthesis of β-keto esters, this translates into exploring renewable feedstocks, employing environmentally benign catalysts, and developing solvent-free or milder reaction conditions.

One promising avenue is the utilization of renewable resources such as fatty acids. Researchers have demonstrated the synthesis of fatty β-keto esters from various fatty acids and Meldrum's acid, providing a pathway to these valuable building blocks from bio-based starting materials. youtube.comnih.gov Another key area of development is the use of biocatalysis. Lipases, for instance, have been effectively used to catalyze the transesterification of β-keto esters under mild and often solvent-free conditions. researchgate.netresearchgate.net This enzymatic approach not only offers high chemo- and stereoselectivity but also aligns with the goals of sustainable chemistry by operating at lower temperatures and avoiding the need for organic solvents. researchgate.netresearchgate.net

Whole-cell biocatalysis, using microorganisms like Pseudomonas putida, is also emerging as a powerful tool for transformations such as the α-hydroxylation of β-keto esters. researchgate.net This method leverages the natural metabolic pathways of the microorganism to perform complex chemical conversions in an aqueous and mild environment, offering a green alternative to traditional chemical oxidants. researchgate.net Furthermore, the development of heterogeneous catalysts, such as silica-supported boric acid, is gaining traction for reactions like transesterification. nih.gov These catalysts offer the advantages of easy separation from the reaction mixture and the potential for recycling, which are crucial for industrial-scale production. nih.gov

The table below summarizes and compares some of the traditional and emerging sustainable methodologies for β-keto ester synthesis.

| Methodology | Catalyst/Reagent | Conditions | Advantages | Disadvantages |

| Traditional Methods | ||||

| Claisen Condensation | Strong bases (e.g., sodium ethoxide) | Anhydrous, often cryogenic | Well-established, versatile | Requires stoichiometric strong base, sensitive to moisture |

| Acylation of Enolates | Strong bases (e.g., LDA) | Anhydrous, cryogenic | Good for specific enolate formation | Requires pre-formation of enolate, cryogenic conditions |

| Emerging Sustainable Methods | ||||

| From Renewable Feedstocks | DCC/DMAP with Meldrum's acid | Mild | Utilizes bio-based starting materials | Stoichiometric reagents |

| Biocatalytic Transesterification | Lipases (e.g., CALB) | Mild, often solvent-free | High selectivity, green solvent | Slower reaction rates, enzyme cost |

| Whole-Cell Biocatalysis | Pseudomonas putida | Aqueous, mild | Environmentally friendly, high selectivity | Substrate scope may be limited |

| Heterogeneous Catalysis | Silica-supported boric acid | Solvent-free, mild | Recyclable catalyst, simple work-up | Catalyst deactivation can occur |

Stereoselective and Enantioselective Transformations of β-Keto Esters

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. β-Keto esters are excellent precursors for generating stereocenters, and a significant area of future research lies in the development of highly stereoselective and enantioselective transformations.

Asymmetric Hydrogenation: The reduction of the ketone functionality in β-keto esters to produce chiral β-hydroxy esters is a well-explored yet continually evolving field. Advanced catalytic systems based on iridium and ruthenium complexes with chiral ligands have demonstrated exceptional enantioselectivity (up to 95% ee and ≥99% ee, respectively) in the asymmetric hydrogenation of a wide range of β-keto esters. nih.govresearchgate.netnih.gov These methods provide a reliable and efficient route to optically active β-hydroxy esters, which are valuable intermediates in the synthesis of many natural products and pharmaceuticals.

Organocatalysis: The use of small organic molecules as catalysts (organocatalysis) has revolutionized asymmetric synthesis. For β-keto esters, organocatalysts, particularly those derived from cinchona alkaloids, have been successfully employed in a variety of enantioselective transformations, including Michael additions, aldol (B89426) reactions, and α-hydroxylations. researchgate.netacs.orgorganic-chemistry.org The ability of these catalysts to activate β-keto esters through the formation of enolates or enamines allows for highly controlled bond formations, leading to products with excellent enantiomeric excesses. acs.org

Biocatalysis: Enzymes offer unparalleled stereoselectivity in chemical transformations. The use of baker's yeast (Saccharomyces cerevisiae) for the asymmetric reduction of β-keto esters is a classic example of biocatalysis. rsc.org More advanced approaches involve the genetic engineering of yeast to overexpress or knock out specific reductase enzymes, leading to significantly improved stereoselectivities for the reduction of a variety of β-keto esters. rsc.org Furthermore, isolated dehydrogenases, such as (S)-1-phenylethanol dehydrogenase from Aromatoleum aromaticum, have been shown to catalyze the enantioselective reduction of a broad spectrum of prochiral ketones and β-keto esters to enantiopure secondary alcohols. nih.gov

The following table provides a comparative overview of different stereoselective methods for the transformation of β-keto esters.

| Transformation | Catalytic System | Key Features |

| Asymmetric Hydrogenation | Iridium-ferrocenyl P,N,N-ligand complexes | Good to excellent enantioselectivities (up to 95% ee) for a wide range of β-keto esters. nih.gov |

| Asymmetric Hydrogenation | Ruthenium-DIPSkewphos/3-AMIQ complexes | Excellent enantio- and diastereoselectivity (≥99% ee, anti/syn ≥ 99:1) through dynamic kinetic resolution. researchgate.net |

| Organocatalytic Michael Addition | Cinchona alkaloid derivatives | Formation of quaternary and tertiary stereocenters with high diastereo- and enantioselectivities. acs.org |

| Organocatalytic α-Hydroxylation | Cinchona alkaloid derivatives | Metal-free synthesis of optically active anti-diols with good enantioselectivity. organic-chemistry.org |

| Biocatalytic Reduction | Genetically engineered baker's yeast | Improved stereoselectivities for β-keto ester reductions by altering enzyme levels. rsc.org |

| Biocatalytic Reduction | (S)-1-phenylethanol dehydrogenase | Enantioselective reduction of a broad range of ketones and β-keto esters to enantiopure alcohols. nih.gov |

Development of Advanced Catalytic Systems for Efficiency and Selectivity

The efficiency and selectivity of chemical reactions are largely dictated by the catalyst employed. Future research will continue to focus on the development of novel and advanced catalytic systems that can overcome the limitations of current methods for the synthesis and transformation of β-keto esters.

Homogeneous Catalysis: The development of novel homogeneous catalysts remains a vibrant area of research. For instance, synergistic catalyst systems, combining a ruthenium complex and a palladium complex, have been developed for the stereodivergent dehydrative allylation of β-keto esters. acs.org This hybrid system allows for the asymmetric condensation between allylic alcohols and β-keto esters with high regio-, diastereo-, and enantioselectivity. acs.org Palladium-catalyzed reactions of allylic esters of β-keto acids have also been shown to be a versatile method for generating palladium enolates, which can then undergo a variety of transformations, including aldol condensations and Michael additions. researchgate.net

Heterogeneous Catalysis: Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and reuse, making them highly attractive for industrial applications. Research is ongoing to develop more robust and efficient heterogeneous catalysts for β-keto ester synthesis. Examples include the use of natural clays (B1170129) like Montmorillonite K-10 and kaolinitic clay for the selective transesterification of β-keto esters. youtube.com These low-cost and environmentally friendly catalysts can replace conventional acid catalysts. youtube.com

Nanocatalysis: Nanoparticles often exhibit unique catalytic properties due to their high surface-area-to-volume ratio and quantum size effects. Zinc oxide (ZnO) nanoparticles have been investigated as efficient catalysts for the transesterification of α-keto carboxylic esters, demonstrating high selectivity and yield under mild conditions. google.com The exploration of other nanocatalysts for various transformations of β-keto esters is a promising area for future research.

Biocatalysis: As mentioned earlier, biocatalysis is a powerful tool for achieving high selectivity. The immobilization of enzymes, such as Candida antarctica lipase (B570770) B (CALB), on solid supports allows for their use in continuous flow systems and facilitates their recovery and reuse. nih.gov The development of more robust and stable immobilized enzyme systems will be crucial for their widespread adoption in industrial processes.

The table below highlights some advanced catalytic systems and their applications in the context of β-keto esters.

| Catalyst Type | Example | Application | Advantages |

| Homogeneous | Ru/Pd synergistic catalyst | Stereodivergent dehydrative allylation of β-keto esters | High regio-, diastereo-, and enantioselectivity. acs.org |

| Homogeneous | Palladium complexes | Generation of palladium enolates for various C-C bond-forming reactions | Versatile for a range of transformations. researchgate.net |

| Heterogeneous | Montmorillonite K-10 clay | Selective transesterification of β-keto esters | Low cost, reusable, environmentally friendly. youtube.com |

| Nanocatalyst | ZnO nanoparticles | Transesterification of α-keto carboxylic esters | High selectivity and yield under mild conditions. google.com |

| Biocatalyst | Immobilized Candida antarctica lipase B (CALB) | Transesterification and resolution of secondary alcohols | Reusable, suitable for continuous flow, high selectivity. nih.gov |

Integration with Flow Chemistry and Process Intensification

Flow chemistry, or continuous flow synthesis, is a rapidly growing field that offers numerous advantages over traditional batch processing. These advantages include enhanced safety, improved heat and mass transfer, better process control, and the potential for seamless integration of multiple reaction and purification steps. youtube.comnih.govacs.org The application of flow chemistry to the synthesis of β-keto esters is an emerging trend that promises to make their production more efficient and scalable.

Continuous Flow Synthesis of β-Keto Esters: Researchers have successfully developed continuous flow systems for the synthesis of β-keto esters. For example, a flow reaction for the synthesis of β-keto esters from aldehydes and diazoacetates using a heterogeneous catalyst has been reported. researchgate.net This method allows for the synthesis of β-keto esters with various functional groups in high yields and can be integrated with subsequent reactions in a single flow system. researchgate.net The use of packed-bed reactors containing immobilized reagents and scavengers in a continuous flow setup has also been demonstrated for the synthesis of α-ketoesters, showcasing the potential for clean and automated multi-step synthesis. nih.govresearchgate.net

Process Intensification: Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. Flow chemistry is a key enabling technology for process intensification. By performing reactions in microreactors or meso-scale flow reactors, it is possible to achieve much higher heat and mass transfer rates compared to batch reactors. nih.govacs.org This allows for the use of more concentrated reagents and higher temperatures, leading to significantly shorter reaction times and increased productivity. For exothermic reactions, the superior heat dissipation in flow reactors enhances safety by preventing thermal runaways. youtube.comacs.org

The integration of in-line analytical techniques, such as FTIR spectroscopy, into flow systems allows for real-time monitoring and optimization of reaction conditions, leading to improved yields and product quality. youtube.com The modular nature of flow chemistry equipment also allows for the easy "telescoping" of multiple reaction steps, eliminating the need for isolation and purification of intermediates, which saves time and reduces waste. acs.org

The table below contrasts the key features of batch and flow synthesis for the production of β-keto esters.

| Feature | Batch Synthesis | Flow Synthesis |

| Reactor | Stirred tank reactor | Tubular or microreactor |

| Operation | Sequential addition of reagents, reaction, work-up | Continuous pumping of reagents, continuous output of product |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio |

| Mass Transfer | Can be limited by mixing efficiency | Efficient mixing through diffusion and static mixers |

| Safety | Higher risk for exothermic or hazardous reactions | Inherently safer due to small reaction volumes |

| Scalability | Often requires re-optimization at larger scales | Scalable by running the flow system for longer or in parallel |

| Process Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. The use of advanced computational modeling for the predictive design of β-keto ester derivatives and the optimization of their synthesis is a rapidly growing area of research.

Density Functional Theory (DFT) Studies: DFT calculations are widely used to investigate reaction mechanisms, predict the reactivity of molecules, and understand the origins of stereoselectivity. For instance, DFT studies have been employed to elucidate the mechanism of the reduction of β-keto esters using sodium borohydride (B1222165) in methanol. youtube.com Such studies can provide valuable insights into the transition state structures and activation energies of different reaction pathways, helping to explain experimental observations and guide the development of more efficient reaction conditions. youtube.com DFT can also be used to calculate reactivity descriptors that predict the susceptibility of β-keto esters to nucleophilic or electrophilic attack, which is crucial for designing new reactions and understanding their biological activity. nih.gov

Molecular Docking and Molecular Dynamics (MD) Simulations: For β-keto esters that are designed as biologically active molecules, molecular docking and MD simulations are powerful tools for predicting their binding affinity and mode of interaction with target proteins. nih.govresearchgate.net For example, in the design of β-keto ester-based quorum-sensing inhibitors, docking studies can be used to predict how different substituents on the β-keto ester scaffold will interact with the active site of the target protein. nih.govresearchgate.net MD simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding interactions and the stability of the complex. researchgate.netresearchgate.net

In Silico Catalyst Design: Computational methods can also be used to design new and improved catalysts for the synthesis and transformation of β-keto esters. By modeling the interaction between the catalyst, substrate, and reagents, it is possible to predict which catalyst structures will lead to the highest activity and selectivity. This in silico approach can significantly accelerate the catalyst development process by reducing the need for extensive experimental screening.

The table below summarizes the applications of different computational modeling techniques in the study of β-keto esters.

| Computational Technique | Application | Insights Gained |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms | Understanding of transition states, activation energies, and reaction pathways. youtube.com |

| Density Functional Theory (DFT) | Prediction of molecular reactivity | Identification of electrophilic and nucleophilic sites, prediction of reaction outcomes. nih.gov |

| Molecular Docking | Prediction of protein-ligand binding | Identification of potential binding modes and estimation of binding affinities. researchgate.net |

| Molecular Dynamics (MD) Simulations | Study of protein-ligand interactions and stability | Understanding the dynamic behavior of the complex and key intermolecular interactions. researchgate.netresearchgate.net |

| In Silico Catalyst Design | Rational design of new catalysts | Prediction of catalyst performance and guidance for experimental synthesis. |

Q & A

Q. What are the common synthetic routes for Ethyl 6-(4-bromophenyl)-6-oxohexanoate?

The compound is typically synthesized via esterification of 6-(4-bromophenyl)-6-oxohexanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄ or HCl). Reaction conditions involve refluxing in an organic solvent (e.g., toluene) to drive ester formation . Alternative methods include Claisen-Schmidt condensation , where ethyl acetoacetate reacts with a 4-bromophenyl-substituted ketone under basic conditions (e.g., NaOH/ethanol), followed by acid workup to yield the target ester .

Q. How is the compound characterized using spectroscopic techniques?

- FTIR : Key peaks include C=O stretches (~1730 cm⁻¹ for ester, ~1690 cm⁻¹ for ketone) and aryl C-H stretches (~3030 cm⁻¹). NH bending (if present in derivatives) appears near 1575 cm⁻¹ .

- NMR : The ¹H NMR spectrum shows signals for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), aromatic protons (δ ~7.3–7.6 ppm for 4-bromophenyl), and the ketone-adjacent CH₂ (δ ~2.5–3.0 ppm) .

Q. What safety precautions are critical during handling?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Conduct reactions in a fume hood due to volatile solvents (e.g., toluene).

- Avoid inhalation of fine powders; store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

X-ray crystallography with SHELX software (e.g., SHELXL for refinement) is used to determine bond lengths, angles, and dihedral angles. For example, the cyclohexenone ring in related structures exhibits a distorted half-chair conformation (Cremer-Pople parameters: Θ ~50°, Φ ~138°), confirmed via least-squares plane analysis . Weak intermolecular interactions (e.g., C-H···O, C-H···π) can be mapped to explain packing motifs .

Q. How do electronic effects of the 4-bromophenyl group influence reactivity?

The electron-withdrawing bromine increases the electrophilicity of the ketone, facilitating nucleophilic additions (e.g., Grignard reactions). Computational studies (DFT) can model charge distribution, showing enhanced polarization at the ketone carbonyl, which correlates with observed reaction rates in hydride reductions .

Q. What strategies optimize yield in multi-step syntheses involving this ester?

- Stepwise purification : Isolate intermediates (e.g., 6-(4-bromophenyl)-6-oxohexanoic acid) via column chromatography before esterification.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for condensation steps to stabilize enolate intermediates.

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate esterification kinetics .

Q. How can contradictory spectroscopic data (e.g., NMR vs. IR) be resolved?

- DEPT-135 NMR : Differentiate CH₂ and CH₃ groups in complex spectra.

- 2D-COSY : Identify coupling between protons near the ketone and ester groups.

- Isotopic labeling : Use deuterated analogs to confirm assignments of overlapping signals .

Methodological Challenges

Q. What are common pitfalls in crystallizing this compound, and how are they mitigated?

- Twinned crystals : Use SHELXD for structure solution and PLATON to check for twinning. Adjust solvent polarity (e.g., ethanol/water mixtures) to improve crystal quality.

- Disorder : Refine occupancy factors for disordered ethyl or bromophenyl groups iteratively .

Q. How can reaction pathways be validated when intermediates are unstable?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.